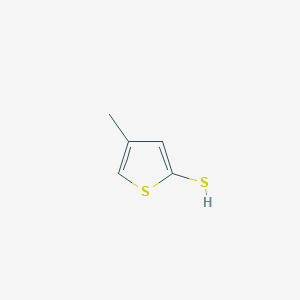

4-Methylthiophene-2-thiol

説明

Contemporary Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Advanced Materials Science

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in the fields of organic synthesis and materials science. numberanalytics.comnumberanalytics.com Its aromatic nature, stemming from the delocalization of six π-electrons over the five-membered ring, confers significant stability. numberanalytics.com However, compared to its carbocyclic analogue, benzene, thiophene exhibits higher reactivity in many electrophilic substitution reactions, a property that makes it a versatile synthetic platform. rsc.orgwikipedia.org The sulfur atom's ability to stabilize adjacent positive charges and participate in π-conjugation is key to this enhanced reactivity. rsc.org

In organic synthesis , thiophene derivatives are crucial building blocks for the construction of complex molecules, particularly pharmaceuticals. numberanalytics.comijprajournal.com The thiophene ring is a bioisostere of the phenyl group and is incorporated into numerous drugs to modulate their biological activity, solubility, and metabolic stability. researchgate.net Notable examples of thiophene-containing drugs include the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. researchgate.net Synthetic strategies to access functionalized thiophenes are diverse, ranging from classical methods like the Paal-Knorr and Gewald syntheses to modern metal-catalyzed cross-coupling and cyclization reactions. derpharmachemica.combohrium.commdpi.com

In advanced materials science , thiophene-based materials are at the forefront of research into organic electronics. rsc.orgresearchgate.net Polymers constructed from repeating thiophene units, known as polythiophenes, can become electrically conductive upon doping. wikipedia.org This property is harnessed in a variety of applications, including:

Organic Field-Effect Transistors (OFETs) rsc.org

Organic Photovoltaics (Solar Cells) numberanalytics.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs) rsc.org

Sensors and Biosensors numberanalytics.com

The electronic properties of these materials can be finely tuned by modifying the thiophene ring with various substituents, influencing factors like the polymer's band gap, charge carrier mobility, and solubility. researchgate.netjksus.org

Strategic Utility of Thiol-Containing Organic Compounds in Synthetic Methodologies

Thiols, organic compounds containing a sulfhydryl (-SH) group, are highly versatile reagents and intermediates in organic synthesis. sigmaaldrich.comias.ac.in The thiol group's distinct reactivity profile offers several strategic advantages. Thiols are more acidic and more nucleophilic than their alcohol counterparts, and the sulfur atom is readily oxidizable. vedantu.comlongdom.org

Key synthetic applications of thiols include:

Nucleophilic Reactions : As potent nucleophiles, thiols readily participate in S-alkylation, S-acylation, and Michael additions to form thioethers and thioesters. nih.govrsc.org

Disulfide Bond Formation : Thiols can be oxidized to form disulfides (R-S-S-R), a reversible linkage crucial in peptide chemistry and dynamic covalent chemistry. researchgate.net

Redox Chemistry : The thiol-disulfide interchange is a fundamental redox process in biological systems and is exploited in the design of self-healing polymers and drug delivery systems. longdom.orgresearchgate.net

Building Blocks for Heterocycles : Heterocyclic thiols are key precursors for synthesizing a wide array of sulfur-containing ring systems. sigmaaldrich.com

The often-unpleasant odor of volatile thiols has led to the development of odorless thiol equivalents and thiol-free synthetic methods to generate sulfides and other organosulfur compounds. rsc.org Nonetheless, the direct utility of thiols remains indispensable in many synthetic strategies due to their unique reactivity. ias.ac.inacs.org

Foundational Insights into the Structural and Mechanistic Characteristics of Thiophene Thiols

Thiophene thiols, such as the parent compound thiophene-2-thiol (B152015), exhibit interesting structural and mechanistic features, primarily centered around tautomerism. These compounds can exist in equilibrium between the aromatic thiol form and non-aromatic thione tautomers. cdnsciencepub.comacs.org

For thiophene-2-thiol, two possible thione tautomers are 5H-thiophene-2-thione and 3H-thiophene-2-thione. acs.org Computational and spectroscopic studies have shown that solutions of thiophene-2-thiol can contain significant amounts of these thione forms. acs.org This tautomeric equilibrium is a critical consideration, as it influences the compound's reactivity. The thiol form undergoes reactions typical of aromatic compounds, while the thione form behaves more like a cyclic thioamide or vinylogous thioester.

Structural Characteristics:

Bonding: In the aromatic thiol form, the C-S bond within the thiophene ring is typically around 1.70 Å, while the exocyclic C-SH bond length is also in a similar range. wikipedia.org The C-S-C bond angle within the ring is approximately 93°. wikipedia.org

Tautomerism: The preference for the thione versus the thiol form can be influenced by substitution on the ring, solvent, and temperature. cdnsciencepub.comacs.org For instance, N-methylation in related heterocyclic systems is known to favor the thione structure. cdnsciencepub.com

Mechanistic Characteristics:

Reactivity: The reactivity of thiophene thiols is a hybrid of their constituent parts. The thiophene ring can undergo electrophilic substitution, while the thiol group acts as a strong nucleophile. researchgate.netsemanticscholar.org

Dimerization: Thiophene-2-thiol has been observed to slowly dimerize upon storage, a reaction that proceeds through the thione tautomer. acs.org This highlights how the tautomeric equilibrium can open up reaction pathways not available to the purely aromatic thiol form.

Alkylation of the thiophene ring, such as the introduction of a methyl group in 4-methylthiophene-2-thiol (B6278958), can further influence these characteristics by altering the electronic properties of the ring and potentially shifting the tautomeric equilibrium. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

4-methylthiophene-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-5(6)7-3-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTFEGXJAYSPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Methylthiophene 2 Thiol and Its Derivatives

Oxidative Transformations of the Thiol Functionality

The thiol group (-SH) of 4-methylthiophene-2-thiol (B6278958) is a primary site of reactivity, particularly susceptible to oxidation. The nature of the final product is highly dependent on the oxidant used and the reaction conditions.

The most common oxidative transformation of thiols is their conversion to disulfides. For this compound, this involves the formation of a sulfur-sulfur bond between two molecules, yielding bis(4-methylthiophen-2-yl) disulfide. This dimerization can occur under mild conditions, such as exposure to atmospheric oxygen, especially under basic conditions which facilitate the formation of the reactive thiolate anion. mdpi.com Common laboratory oxidants for this transformation include iodine (I₂) and hydrogen peroxide (H₂O₂). The reaction with iodine proceeds via a thiyl iodide intermediate, which then reacts with another thiolate molecule.

Further oxidation of the thiol functionality can lead to sulfur oxyacids. The initial product of oxidation is the unstable sulfenic acid (R-SOH). researchgate.net This intermediate can then undergo several reaction pathways. It can be further oxidized to the corresponding sulfinic acid (R-SO₂H) and subsequently to the sulfonic acid (R-SO₃H). researchgate.net Alternatively, two molecules of sulfenic acid can condense to form a thiosulfinate, which can then rearrange or be reduced to the disulfide.

While the direct oxidation of thiols to sulfoxides is less common, sulfoxides are readily formed from the oxidation of the corresponding thioethers (sulfides). academie-sciences.frorganic-chemistry.org If this compound is first converted to a thioether (see section 3.2.1), subsequent controlled oxidation with reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can yield the corresponding sulfoxide (B87167). jchemrev.com Over-oxidation of the thioether leads to the formation of a sulfone. academie-sciences.fr

The reaction of this compound with strong electrophilic oxidizing agents typically leads to the formation of the highly oxidized sulfonic acid. A variety of reagents can effect this transformation.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst, such as Fe₃O₄ nanoparticles, hydrogen peroxide can efficiently oxidize thiols to sulfonic acids. academie-sciences.fr The reaction proceeds under reflux conditions and offers high yields. The mechanism involves the generation of reactive oxygen species from the Fenton-like catalyst system. academie-sciences.fr A recent method has also demonstrated the use of H₂O₂ as an oxidant for the bromination of the methyl group on a thiophene (B33073) derivative, highlighting its versatility. rsc.org

Peroxy Acids (e.g., m-CPBA): Meta-chloroperbenzoic acid is a powerful oxidizing agent capable of converting thiols and thioethers to their higher oxidation states. For thiols, the reaction generally proceeds all the way to the sulfonic acid due to the high reactivity of the intermediate sulfenic and sulfinic acids.

Halogens: Molecular halogens like bromine can act as oxidants. jchemrev.com The reaction of a thiol with a halogen can form a halosulfonium salt, which hydrolyzes to a sulfoxide. However, this method can lead to side reactions, including halogenation of the aromatic ring. jchemrev.com

Other Oxidants: A range of other oxidizing systems can be employed. Dimethyl sulfoxide (DMSO), activated by a halogen or hydrogen halide catalyst, can oxidize thiols to sulfonic acids. google.com Nitric acid is a potent oxidant but its use can be complicated by competing nitration of the thiophene ring. jchemrev.com

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits dual reactivity. The thiol group can act as a potent nucleophile, while the thiophene ring can undergo electrophilic aromatic substitution.

The thiol proton is acidic and can be removed by a base to form a thiolate anion. This thiolate is an excellent nucleophile and readily participates in nucleophilic substitution reactions (Sₙ2) with electrophiles like alkyl halides to form stable thioethers (sulfides). mdpi.comorganic-chemistry.org This reaction is a cornerstone for creating a diverse range of derivatives.

The general reaction is: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 4-methylthiophen-2-yl, and R'-X is an alkyl halide)

This method provides a straightforward route to various S-alkylated and S-arylated thiophene derivatives. The reaction tolerates a wide variety of functional groups and is fundamental in synthetic organic chemistry. organic-chemistry.orgacs.org

Table 1: Examples of Thioether Synthesis from this compound This table is illustrative and based on general thiol reactivity.

| Alkylating Agent (R'-X) | Product Name |

|---|---|

| Methyl Iodide (CH₃I) | 2-(Methylthio)-4-methylthiophene |

| Benzyl Bromide (BnBr) | 2-(Benzylthio)-4-methylthiophene |

| Allyl Chloride (CH₂=CHCH₂Cl) | 2-(Allylthio)-4-methylthiophene |

| Propargyl Bromide (HC≡CCH₂Br) | 2-(Propargylthio)-4-methylthiophene |

This compound can react with carbonyl compounds (aldehydes and ketones) to form thioacetals. nih.gov This reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid). nih.govorganic-chemistry.org In the reaction, two molecules of the thiol condense with one molecule of the carbonyl compound, replacing the carbonyl oxygen with two sulfur atoms.

The formation of a cyclic thioacetal using a dithiol is a common strategy for protecting carbonyl groups in multi-step syntheses, as they are stable under both acidic and basic conditions. youtube.com

Table 2: Examples of Thioacetal Formation with this compound This table is illustrative and based on general thiol-carbonyl condensation reactions.

| Carbonyl Compound | Product Name |

|---|---|

| Formaldehyde | Bis(4-methylthiophen-2-ylthio)methane |

| Benzaldehyde | Phenylbis(4-methylthiophen-2-ylthio)methane |

| Acetone | 2,2-Bis(4-methylthiophen-2-ylthio)propane |

| Cyclohexanone | 1,1-Bis(4-methylthiophen-2-ylthio)cyclohexane |

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). derpharmachemica.com The reactivity of thiophene in these reactions is significantly greater than that of benzene. wikipedia.org In this compound, both the thiol (-SH) and methyl (-CH₃) groups are activating and ortho-, para-directing. wikipedia.org

The thiol group is a powerful activating group, strongly directing incoming electrophiles to the adjacent C3 and C5 positions. The methyl group at C4 also activates the ring and directs to the C3 and C5 positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 and C3 positions.

However, many electrophilic reagents (e.g., nitric acid, halogens) are also oxidants and can react with the thiol group. jchemrev.com To avoid this, the thiol group is often protected, for instance, by converting it to a thioether, prior to carrying out the EAS reaction.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound The table reflects general principles of EAS on substituted thiophenes. The thiol group may require protection.

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / Acetic Acid | 5-Bromo-4-methylthiophene-2-thiol |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-methylthiophene-2-thiol and 3-Nitro-4-methylthiophene-2-thiol |

| Acylation | Acetyl Chloride / AlCl₃ | 5-Acetyl-4-methylthiophene-2-thiol |

| Sulfonation | Fuming H₂SO₄ | 4-Methylthiophene-2,5-disulfonic acid |

The mechanism for these reactions involves the attack of the electrophile on the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq The regiochemical outcome is determined by the stability of the possible carbocation intermediates.

Metal-Mediated and Organocatalytic Applications

The unique electronic properties of the thiophene ring, combined with the reactive thiol group, make this compound and its related structures versatile building blocks in both metal-catalyzed and organocatalytic transformations. The sulfur atom of the thiol is a soft nucleophile and can readily coordinate to soft transition metals, while also being capable of participating in a range of metal-free catalytic cycles.

Coordination Chemistry and Ligand Design in Transition Metal Catalysis

The thiol group (-SH) of this compound is a primary site for coordination with transition metals, acting as a soft donor ligand that forms stable complexes with a variety of metal centers. cdnsciencepub.com These complexes are instrumental in a range of catalytic applications. researchgate.net The sulfur atom readily binds to metals such as palladium(II), nickel(II), copper(II), gold(I/III), cobalt(II), and iron(II), forming catalysts often employed in cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.netrsc.orgscribd.com

While the exocyclic thiol sulfur is the primary coordination point, the endocyclic sulfur of the thiophene ring can also participate in binding, although this is less common. The involvement of the ring's sulfur lone pair in the aromatic π-system generally reduces its coordinating ability. However, in certain Schiff base derivatives, the thiophene sulfur can act as a donor atom alongside nitrogen atoms from the Schiff base backbone, creating multidentate ligands. nih.govnih.gov These tridentate ligands can form stable octahedral or other high-coordination number complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II). nih.goviaea.org

The geometry of the resulting metal complexes varies depending on the metal, its oxidation state, and the other ligands present. Square planar, tetrahedral, and octahedral geometries are all known. iaea.orgasianpubs.org For instance, research on the related 5-methylthiophene-2,3-dithiolate ligand has shown the formation of square planar complexes with Ni(II) and Au(III), and a rare tetrahedral coordination with Co(II). scribd.com These structural variations are crucial as they directly influence the catalytic activity and selectivity of the complex.

The catalytic utility of these metal complexes is broad. For example, complexes derived from thiophene-thiol ligands have been investigated for the catalytic reduction of nitroaromatic compounds, such as the conversion of 2-nitrophenol (B165410) to 2-aminophenol. rsc.org The design of these ligands can be tailored; for example, incorporating them into larger, more complex structures like Schiff bases or dithiolenes allows for fine-tuning of the electronic and steric properties of the resulting catalyst. nih.govsci-hub.st

Table 1: Representative Transition Metal Complexes with Thiophene-thiolate Type Ligands

| Metal Center | Ligand Type | Coordination Geometry | Potential Catalytic Application | Reference(s) |

| Ni(II), Zn(II) | Schiff base from 1-(thiophen-2-yl)ethanone | Octahedral (Ni), Tetrahedral (Zn) | Antimicrobial agents | nih.goviaea.org |

| Co(II), Ni(II), Cu(II) | Tridentate Schiff base (SNN donor) | Octahedral | Antimicrobial, Catalysis | nih.gov |

| Ni(II), Au(III) | 5-methylthiophene-2,3-dithiolate | Square Planar | Molecular conductors, Catalysis | scribd.com |

| Co(II) | 5-methylthiophene-2,3-dithiolate | Tetrahedral | Magnetic materials, Catalysis | scribd.com |

| Pd(II) | 4-methyl-4H-1,2,4-triazole-3-thiol | Square Planar | Theoretical studies for catalysis | inorgchemres.org |

| Pt(II) | Tetrazole-5-thiol | Square Planar | Anticancer agents | sjpas.com |

Organocatalytic Modalities

While extensively used in metal catalysis, the thiol group of this compound also enables its participation in organocatalytic reactions. In this context, the compound acts as a nucleophilic catalyst or reagent, leveraging the reactivity of the sulfur atom in a metal-free environment.

The most prominent organocatalytic application for thiols is the sulfa-Michael addition, a type of conjugate addition reaction. mdpi.comnih.gov In this process, the thiolate, generated in situ by a basic catalyst, acts as a soft nucleophile and adds to the β-carbon of α,β-unsaturated carbonyl compounds or other Michael acceptors. acs.orgmaynoothuniversity.ie Cinchona alkaloids and their derivatives are often employed as chiral organocatalysts to achieve high enantioselectivity in these additions. nih.govmdpi.com The catalyst typically functions by activating the Michael acceptor through hydrogen bonding while simultaneously deprotonating the thiol to generate the reactive nucleophile. maynoothuniversity.ie

Although specific studies detailing this compound as an organocatalyst are not widespread, its inherent properties as a thiol make it a suitable candidate for such transformations. The nucleophilicity of the sulfur can be harnessed in various addition reactions. For instance, the base-catalyzed hydrothiolation of alkynes (thiol-yne reaction) is another area where thiols are used to form vinyl sulfides, with the regioselectivity often controlled by the choice of catalyst and solvent. sci-hub.st

Table 2: Potential Organocatalytic Reactions Involving Thiol Nucleophiles

| Reaction Type | Role of Thiol | Activating Catalyst | Product Type | Reference(s) |

| Sulfa-Michael Addition | Nucleophile | Base (e.g., amine) or Bifunctional Catalyst (e.g., thiourea, cinchona alkaloid) | β-Thioether | nih.govacs.orgmaynoothuniversity.ie |

| Thiol-yne Addition | Nucleophile | Base (e.g., NEt₃, DBU, TBD) | Vinyl Sulfide | sci-hub.st |

| Addition to Ketimines | Nucleophile | Chiral Bifunctional Catalyst (e.g., cinchona alkaloid sulfonamide) | α-Aminosulfide | nih.gov |

| Oxidation to Disulfides | Substrate | Organocatalyst (e.g., oxazaphosphole) with O₂ | Disulfide | rsc.org |

Investigation of Carbon-Sulfur Bond Cleavage and Subsequent Functionalization

The cleavage of the carbon-sulfur (C–S) bond in thiophenic compounds is a cornerstone of industrial hydrodesulfurization (HDS), a critical process for removing sulfur impurities from fossil fuels. nih.govdicp.ac.cn this compound and its desulfurized counterpart, 3-methylthiophene (B123197), serve as important model compounds for studying the mechanisms of HDS. The position of the methyl group significantly influences the reactivity and the preferred cleavage pathway. cdnsciencepub.com

HDS typically proceeds via two main competing pathways on heterogeneous catalysts like sulfided Co-Mo or Ni-Mo on an alumina (B75360) support: ethz.ch

Direct Desulfurization (DDS) or Hydrogenolysis: This pathway involves the direct cleavage of the C–S bonds without prior hydrogenation of the thiophene ring, leading to the formation of a diene intermediate which is subsequently hydrogenated.

Hydrogenation (HYD): This pathway begins with the hydrogenation of the aromatic thiophene ring to form tetrahydrothiophene (B86538) intermediates (e.g., 2,3-dihydrothiophene (B74016) or 2,5-dihydrothiophene), followed by the cleavage of the C–S bonds. asianpubs.org

Studies on methylthiophenes have shown that the position of the methyl group affects the reaction rate. For instance, 3-methylthiophene often exhibits higher reactivity than 2-methylthiophene. cdnsciencepub.com This is attributed to the electronic effects of the methyl group, which can enrich the α-carbon and facilitate its interaction with the catalyst surface. cdnsciencepub.com The electronic nature of substituents on the thiophene ring dictates the adsorption mode and the subsequent selectivity between the DDS and HYD pathways. asianpubs.org

Homogeneous transition metal complexes have also been developed to model and effect C–S bond activation and cleavage under milder conditions. acs.orgrsc.org Metals such as rhodium, iridium, molybdenum, and tungsten can insert into the C–S bond of thiophenes, forming metallacycle intermediates. nih.govacs.org For example, dinuclear iridium complexes have been shown to activate the C–S bond in 2-methylthiophene. acs.org These studies provide fundamental insights into the bond-breaking process, which is essential for designing more efficient HDS catalysts. acs.org

Table 3: Reactivity of Substituted Thiophenes in Hydrodesulfurization (HDS)

| Thiophene Compound | Relative Reactivity | Dominant Pathway | Mechanistic Notes | Reference(s) |

| Thiophene | Base Reactivity | HYD and DDS | Serves as the benchmark for HDS studies. berkeley.edu | berkeley.edu |

| 2-Methylthiophene | Lower than 3-methylthiophene | - | The methyl group at the α-position can influence adsorption and reactivity. | cdnsciencepub.com |

| 3-Methylthiophene | Higher than 2-methylthiophene | - | Inductive and hyperconjugative effects of the β-methyl group activate the α-carbon for C-S scission. cdnsciencepub.com | cdnsciencepub.com |

| Dibenzothiophene (DBT) | Lower than thiophene | HYD is often favored | Steric hindrance and higher aromaticity make C-S cleavage more difficult. | iaea.orgethz.ch |

| 4,6-Dimethyl-DBT | Very Low (Refractory) | HYD | Methyl groups sterically hinder the sulfur atom's interaction with the catalyst surface, making it a "refractory" compound. | ethz.ch |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the intricate mechanisms of reactions involving this compound requires a combination of kinetic analyses and advanced spectroscopic techniques. These tools allow researchers to identify transient intermediates, determine reaction rates, and map out the energetic landscape of a given transformation.

Spectroscopic Probes: Spectroscopic methods are indispensable for characterizing the structure of both the initial reactants, such as this compound derivatives, and the resulting metal complexes or organic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized compounds. semanticscholar.org In mechanistic studies, NMR can track the disappearance of reactants and the appearance of products over time. For metal complexes, ³¹P NMR is valuable when phosphine (B1218219) ligands are present, providing information about the coordination environment of the metal. sjpas.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. inorgchemres.org For instance, the S-H stretch of the thiol and the C=S stretch of a thione tautomer can be distinguished. In metal complexes, shifts in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bonding. inorgchemres.orgsjpas.com

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying the electronic structure of conjugated systems and transition metal complexes. inorgchemres.org Kinetic studies often employ UV-Vis spectroscopy to monitor the progress of a reaction by observing the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.orgnih.gov This allows for the determination of reaction rate constants.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm their identity. semanticscholar.orgresearchgate.net In mechanistic studies, it can be used to detect transient species and fragmentation patterns that offer clues about the reaction pathway. nih.gov

Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates and their dependence on various factors like concentration, temperature, and catalyst loading.

Reaction Order Determination: By systematically varying the concentration of reactants and catalysts and measuring the initial reaction rates (often via UV-Vis or NMR), the order of the reaction with respect to each component can be determined. nih.govharvard.edu This information is crucial for formulating a rate law that is consistent with a proposed mechanism. For example, in the study of thiol additions, pseudo-first-order conditions are often established to simplify the kinetic analysis. harvard.edupsu.edu

Activation Parameters: By conducting kinetic experiments at different temperatures, the activation energy (Ea) and other Arrhenius parameters can be calculated. psu.edu These parameters provide insight into the energy barrier of the rate-determining step of the reaction.

Hammett Plots: In studies of substituted aromatic rings, constructing Hammett plots by correlating reaction rates with the electronic properties of substituents can elucidate the nature of the transition state, for example, by revealing the extent of charge development. researchgate.net

Together, these spectroscopic and kinetic methods provide a powerful toolkit for dissecting complex reaction mechanisms, from the coordination of this compound to a metal center to its participation in intricate catalytic cycles. acs.orgnih.gov

Table 4: Application of Probes for Mechanistic Elucidation of Thiol/Thiophene Reactions

| Technique | Information Obtained | Example Application | Reference(s) |

| Spectroscopic Probes | |||

| NMR Spectroscopy | Structural confirmation, reaction monitoring, ligand binding information. | Characterizing new thiophene derivatives and their metal complexes. | sjpas.comsemanticscholar.org |

| IR Spectroscopy | Functional group identification, evidence of metal-ligand coordination. | Confirming the coordination of thiol sulfur to a metal center by observing shifts in vibrational bands. | inorgchemres.org |

| UV-Vis Spectroscopy | Electronic transitions, reaction kinetics monitoring. | Following the rate of catalytic reduction of nitrophenols or SNAr reactions. | rsc.orgnih.gov |

| Mass Spectrometry | Molecular weight determination, identification of intermediates and products. | Identifying products of thiol addition reactions or HDS. | nih.govresearchgate.net |

| Kinetic Probes | |||

| Rate Law Determination | Reaction order, mechanistic pathway. | Distinguishing between stepwise and concerted mechanisms in SNAr reactions of thiols. | nih.govresearchgate.net |

| Temperature Dependence | Activation energy (Ea), Arrhenius parameters. | Determining the energy barrier for the reaction of thiols with various reagents. | psu.edu |

| Isotope Labeling | Identifying bond-breaking steps. | Using deuterium (B1214612) to probe the mechanism of hydrodesulfurization (HDS). | iaea.org |

Applications in Advanced Materials and Synthetic Intermediates Based on Thiophene Thiols

Development as Precursors for Polymeric Materials and Functionalized Macromolecules

Thiophene (B33073) thiols are valuable precursors for creating advanced polymeric materials and functionalized macromolecules. The thiol group provides a reactive handle for polymerization and for grafting onto other structures, while the thiophene unit imparts desirable electronic and physical properties to the final material.

One key application is in the development of materials derived from renewable resources. For instance, 5-methylthiophene-2-thiol (B1266635) (5-MTT), a close isomer of 4-methylthiophene-2-thiol (B6278958), can be synthesized from levulinic acid, a platform chemical derived from lignocellulosic biomass. royalsocietypublishing.org This bio-based thiophene thiol serves as a versatile platform for creating fine chemicals and functional polymers, reducing reliance on fossil fuels. royalsocietypublishing.org

The thiol functional group is particularly amenable to "click" chemistry reactions, such as the thiol-ene reaction, which proceeds with high efficiency and selectivity under mild conditions. wikipedia.orgnih.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"), enabling the synthesis of polysulfides and other sulfur-containing polymers. nih.gov These polymerization methods are valued for their spatial and temporal control, finding use in coatings, adhesives, and optical materials. nih.gov

Furthermore, thiophene thiols are instrumental in creating hybrid organic-inorganic materials. Thiophenethiol-capped gold nanoparticles conjugated with polymers (AuNPs-CPs) represent a class of advanced materials where the thiophene thiol acts as a ligand, binding the polymer chains to the nanoparticle surface. royalsocietypublishing.org Such materials are explored for their potential in electrocatalysis and organic electronics. royalsocietypublishing.org The ability to functionalize polymer chain ends with a reactive moiety like a thiophene is a cornerstone of modern polymer chemistry, allowing simple polymers to be transformed into versatile building blocks for more complex materials. mdpi.com

Integration into Organic Electronic and Sensing Devices

The thiophene moiety is a fundamental building block in the field of organic electronics due to its electron-rich nature, planarity, and ability to support charge transport. juniperpublishers.comjuniperpublishers.commdpi.com Polythiophenes and oligothiophenes are among the most studied classes of organic semiconductors. juniperpublishers.com The incorporation of a thiol group, as in this compound, provides a strategic anchor point for integrating these semiconducting units into devices.

Thiophene-based materials are critical components in:

Organic Field-Effect Transistors (OFETs): These devices rely on organic semiconductors to control the flow of current. Thioacenes and oligothiophenes have shown promise in these applications. juniperpublishers.comjuniperpublishers.com

Organic Light Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene derivatives make them suitable for use in the emissive layers of OLEDs. juniperpublishers.commdpi.com

Organic Photovoltaics (OPVs): Thiophene-containing polymers are frequently used as the electron-donor material in the active layer of organic solar cells. juniperpublishers.com

The development of thienoacenes—polycyclic aromatic hydrocarbons containing fused thiophene rings—was a significant step forward. Compared to their all-carbon analogues like pentacene, thienoacenes often exhibit greater stability due to the lower energy level of the highest occupied molecular orbital (HOMO), making them more robust semiconductors. juniperpublishers.comjuniperpublishers.com

The thiol group on a thiophene ring allows for self-assembly on metal surfaces, such as gold electrodes, which is a key technique for fabricating molecular-scale electronic devices and sensors. As mentioned previously, thiophenethiol-capped gold nanoparticles are being investigated for applications in electroanalysis and organic electronics, demonstrating a direct path from a thiophene thiol precursor to a functional electronic component. royalsocietypublishing.org

Role as a Versatile Building Block in Complex Organic Synthesis

Beyond its use in materials science, this compound is a versatile building block in organic synthesis. The thiol group's distinct reactivity—acting as a potent nucleophile in its thiolate form or as a radical precursor—allows for a wide range of chemical transformations. wikipedia.orgmasterorganicchemistry.com

While many methods focus on the initial construction of the thiophene ring itself, a pre-formed thiophene thiol can be used as a starting point for building more complex, fused heterocyclic systems. nih.govmdpi.com The thiol group can act as an intramolecular nucleophile, attacking an electrophilic site within the same molecule to forge a new ring.

A powerful strategy for this is the intramolecular thiol-ene reaction. wikipedia.org If a molecule contains both a thiol group and a carbon-carbon double bond in a suitable geometric arrangement, a radical initiator or UV light can trigger a cyclization reaction. This process can be used to form four- to eight-membered sulfur-containing rings and even larger macrocycles. wikipedia.org By starting with a derivative of this compound that also bears an alkene chain, this methodology could be employed to synthesize novel thieno-fused cyclic thioethers.

One of the most common and important reactions of thiols is their coupling with aryl halides to form diaryl sulfides. This transformation is fundamental in medicinal chemistry and materials science for linking aromatic units via a flexible sulfur bridge. This compound can readily participate in these reactions.

Numerous catalytic systems have been developed to facilitate this C-S bond formation, often employing transition metals. These methods are generally robust and tolerate a wide range of functional groups on both the thiol and the aryl partner. organic-chemistry.org

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / Ferrocene-based phosphine (B1218219) ligand | Aromatic/aliphatic thiols and Aryl bromides/chlorides | Broad substrate scope for both coupling partners. | organic-chemistry.org |

| Copper(I) oxide (Cu₂O) | Thiols and Aryl iodides | Ligand-free and efficient system. | organic-chemistry.org |

| Copper(I) iodide (CuI) | Thiophenols and Aryl iodides | Low catalyst loading, ligand-free, and good functional group tolerance. | organic-chemistry.org |

| Nickel-based catalysts | Thiols and Carboxylic acids (via decarbonylation) | Allows for the use of carboxylic acids as aryl sources. | organic-chemistry.org |

These established methods allow for the synthesis of a diverse library of (4-methylthiophen-2-yl)aryl sulfides, where the properties of the final molecule can be tuned by varying the substitution on the aryl partner.

The thiol group is an excellent handle for introducing a variety of other functional groups onto the thiophene ring, a process known as S-functionalization. Because thiols are significantly more acidic than their alcohol counterparts, they are easily deprotonated by bases to form thiolate anions. wikipedia.org These thiolates are superb nucleophiles and can react with a range of electrophiles. masterorganicchemistry.comlibretexts.org

This reactivity enables the straightforward synthesis of numerous derivatives from a single thiophene thiol precursor. For example, the bio-based 5-methylthiophene-2-thiol has been converted into several derivatives through reactions at the sulfur atom, demonstrating the versatility of this approach. royalsocietypublishing.org

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Thioesterification | Acryloyl chloride | β-dithioester | royalsocietypublishing.org |

| Dialkylation | 1,2-dichloroethane | Dithioethane | royalsocietypublishing.org |

| Alkylation | 2-bromoethanol | Thioethanol | royalsocietypublishing.org |

These reactions highlight how the thiol group can be strategically modified to build more complex molecules, attach the thiophene unit to other scaffolds, or alter the compound's physical properties, such as solubility and reactivity. This functionalization is crucial for tailoring thiophene-based compounds for specific applications in drug discovery and materials science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。